molecular formula C6H3Br2FS B2898132 3,5-Dibromo-4-fluorobenzenethiol CAS No. 1806295-61-3

3,5-Dibromo-4-fluorobenzenethiol

Cat. No.: B2898132
CAS No.: 1806295-61-3
M. Wt: 285.96
InChI Key: AZCUZSLPTFALDX-UHFFFAOYSA-N
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Description

Significance of Organosulfur Compounds in Modern Organic Synthesis

Organosulfur compounds, characterized by a carbon-sulfur bond, are of paramount importance in organic chemistry. fiveable.metaylorandfrancis.com Their utility spans from being crucial components in pharmaceuticals, natural products, and advanced materials to serving as versatile intermediates in organic synthesis. taylorandfrancis.comnih.gov The sulfur atom, with its ability to exist in various oxidation states and its characteristic nucleophilicity, imparts unique reactivity to these molecules. fiveable.menih.govyoutube.com

Thiols (R-SH), a subclass of organosulfur compounds, are particularly noteworthy. They are instrumental in forming disulfide bridges that stabilize protein structures and can act as ligands, bases, and acyl group transfer agents in biological systems. fiveable.mebritannica.com In synthetic chemistry, thiols are used to create thioacetals and thioketals, which are valuable as protecting groups for carbonyls. britannica.com The diverse chemical properties of organosulfur compounds have cemented their role in industrial applications, including the production of medicines, pesticides, and polymers. fiveable.me

Strategic Importance of Halogenated Aromatic Systems in Advanced Chemistry

Halogenated aromatic compounds are another critical class of molecules in advanced chemical synthesis. numberanalytics.com The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto an aromatic ring is a fundamental transformation that allows for the fine-tuning of a molecule's physical and chemical properties. studymind.co.ukmt.com These compounds are key intermediates in the manufacturing of pharmaceuticals, such as antidepressants and antihistamines, as well as high-performance polymers and dyes. numberanalytics.com

The process of halogenation, typically an electrophilic aromatic substitution, is a vital reaction that provides a pathway for further functionalization. numberanalytics.com The carbon-halogen bond can be transformed into other functional groups, making halogenated aromatics versatile precursors for more complex structures. mt.com For instance, they are frequently used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. kfupm.edu.saresearchgate.net The specific halogen used influences the reactivity, with fluorine forming stable bonds and iodine acting as a good leaving group. mt.com

Contextualization of 3,5-Dibromo-4-fluorobenzenethiol within the Broader Research Landscape

This compound emerges at the intersection of these two important classes of compounds. It is a trifunctional molecule, possessing a reactive thiol group and three halogen substituents (two bromine atoms and one fluorine atom) on a benzene (B151609) ring. This specific arrangement of atoms imparts a unique set of electronic and steric properties, making it a subject of interest for researchers.

The presence of multiple halogen atoms, particularly the combination of bromine and fluorine, allows for selective chemical modifications. For example, the bromine atoms can be targeted in cross-coupling reactions while the fluorine atom influences the electronic nature of the aromatic ring. kfupm.edu.saresearchgate.net The thiol group provides a nucleophilic center and a site for attachment to surfaces or other molecules. rsc.orgaip.org Substituted benzenethiols, in general, are studied for their reactivity towards transition metal complexes and their potential in creating self-assembled monolayers with tunable properties. rsc.orgcdnsciencepub.com

Research Rationale and Foundational Principles for Investigating this compound

The primary rationale for investigating a molecule like this compound lies in its potential as a highly functionalized building block. The distinct reactivity of its functional groups—the thiol, the bromine atoms, and the fluorine atom—offers chemists a powerful tool for constructing complex molecular architectures.

The foundational principles guiding this research include:

Orthogonal Reactivity: The different halogen atoms may exhibit different reactivities under specific reaction conditions, allowing for stepwise and site-selective modifications. This is a key principle in the synthesis of complex molecules.

Electronic Tuning: The electron-withdrawing nature of the halogen atoms, particularly fluorine, significantly modulates the electronic properties of the aromatic ring and the acidity of the thiol proton. This can influence reaction rates and the properties of resulting materials. aip.org

Supramolecular Chemistry and Materials Science: Thiol groups are well-known for their ability to bind to metal surfaces, forming self-assembled monolayers. The halogen substituents on the aromatic ring can be used to control the packing, density, and surface properties of these monolayers, which is relevant for applications in electronics and sensor technology. rsc.org

Medicinal Chemistry: Halogenated organic compounds are prevalent in pharmaceuticals. The specific substitution pattern of this compound could serve as a scaffold for the synthesis of novel bioactive compounds.

In essence, the investigation of this compound is driven by the prospect of harnessing its unique combination of functional groups to develop new synthetic methodologies and advanced materials.

Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1806295-61-3 aablocks.com
Molecular Formula C₆H₃Br₂FS aablocks.com
Molecular Weight 285.96 g/mol bldpharm.com
MDL Number MFCD28784973 aablocks.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-fluorobenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FS/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCUZSLPTFALDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromo 4 Fluorobenzenethiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3,5-Dibromo-4-fluorobenzenethiol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its atomic connectivity and substitution pattern.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent and would appear as a single signal. The thiol proton (-SH) would also be present.

Expected ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H7.0 - 7.5Doublet~2-4 Hz (⁴JHF)
-SH3.0 - 4.0Singlet-

The aromatic protons are expected to be deshielded due to the electronegativity of the halogen substituents and will likely show a small coupling to the fluorine atom (⁴JHF). The chemical shift of the thiol proton can vary depending on the solvent and concentration due to hydrogen bonding.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to symmetry, four distinct carbon signals are expected for the aromatic ring. The chemical shifts will be influenced by the carbon-bromine and carbon-fluorine bonds, as well as the thiol group.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)Coupling to Fluorine
C-S125 - 135Small coupling
C-Br110 - 120Small coupling
C-H130 - 140Large coupling
C-F155 - 165Very large coupling (¹JCF)

The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will show smaller couplings to the fluorine atom.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogen-Substituted Systems

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. azom.com The chemical shift of the fluorine atom in this compound will be influenced by the two ortho-bromine atoms and the para-thiol group. Aromatic fluorine substituents typically absorb in the region of -100 to -200 ppm. azom.com

Predicted ¹⁹F NMR Data:

Fluorine AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-F-110 to -130Triplet~2-4 Hz (⁴JFH)

The fluorine signal is expected to be a triplet due to coupling with the two equivalent aromatic protons.

Advanced Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the aromatic protons and the thiol proton if there is any long-range coupling, although this is often not observed. Its primary use here would be to confirm the absence of other proton-proton couplings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This would definitively link the aromatic proton signal to its corresponding carbon signal. columbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
S-HStretching2550 - 2600 (weak)
C-SStretching600 - 800
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1450 - 1600
C-BrStretching500 - 600
C-FStretching1000 - 1400

The S-H stretching band is typically weak. mdpi.com The C-F stretching vibration often appears as a strong band in the fingerprint region. The presence of these characteristic bands would support the proposed structure.

Mass Spectrometry (MS/HR-MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula.

Expected Mass Spectrometry Data:

The molecular weight of this compound (C₆H₃Br₂FS) is approximately 285.96 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are present in an almost 1:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion. libretexts.orglibretexts.org

Ionm/z (relative abundance)
[M]⁺ (with 2 x ⁷⁹Br)~284
[M+2]⁺ (with ⁷⁹Br and ⁸¹Br)~286
[M+4]⁺ (with 2 x ⁸¹Br)~288

The relative intensities of these peaks would be approximately 1:2:1.

Fragmentation Pathways:

The molecular ion is expected to undergo fragmentation by losing various atoms or groups. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or the thiol group. acs.org

Loss of Br: [M-Br]⁺

Loss of SH: [M-SH]⁺

Loss of H: [M-H]⁺

Analysis of these fragment ions in the mass spectrum would provide further evidence for the structure of this compound.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. acs.org This technique allows for the measurement of bond lengths, bond angles, and torsion angles, defining the molecular conformation. Furthermore, it reveals how individual molecules pack together in the crystal lattice, governed by a network of intermolecular interactions. acs.org For a molecule like this compound, XRD analysis would be crucial for understanding the interplay of its multiple functional groups in directing its solid-state architecture.

Elucidation of Intermolecular Interactions and Supramolecular Assembly (e.g., Halogen Bonding, Hydrogen Bonding)

The supramolecular assembly of this compound in the solid state is expected to be dominated by a combination of directional halogen bonds and hydrogen bonds, supplemented by weaker contacts.

Halogen Bonding: The two bromine atoms on the aromatic ring are prime candidates for forming significant halogen bonds. A halogen bond is a highly directional, noncovalent interaction where a region of positive electrostatic potential (the σ-hole) on the halogen atom is attracted to a Lewis base (an electron donor). mdpi.compreprints.org The strength of this interaction typically increases with the polarizability of the halogen, following the trend I > Br > Cl > F. acs.org

Br···Br Interactions: These are common motifs in brominated aromatic compounds. They typically adopt a "Type II" geometry where the C-Br bond of one molecule approaches the bromine atom of a neighbor at an angle of approximately 90°, facilitating an interaction between the positive σ-hole of one bromine and the negative equatorial belt of the other.

Br···S Interactions: The sulfur atom of the thiol group, with its lone pairs of electrons, can act as a halogen bond acceptor. A C–Br···S interaction would be a significant structure-directing force, potentially competing with Br···Br contacts.

Hydrogen Bonding: The thiol group (-SH) is a capable hydrogen bond donor, though generally weaker than the hydroxyl group (-OH).

S-H···S Hydrogen Bonds: This is a classic interaction for thiols, leading to the formation of chains or dimeric motifs within the crystal lattice.

S-H···F and S-H···Br Hydrogen Bonds: The fluorine and bromine atoms can also serve as hydrogen bond acceptors. Given the higher electronegativity of fluorine, an S-H···F interaction might be favored over an S-H···Br interaction. The acidity of the thiol proton, enhanced by the electron-withdrawing halogen substituents, would strengthen these hydrogen bonds.

C-H···X (X = S, F, Br) Interactions: Weak hydrogen bonds involving the aromatic C-H donors and the sulfur, fluorine, or bromine acceptors are also expected to play a role in stabilizing the crystal packing. bldpharm.compsu.edu

π-π Stacking: The electron-deficient nature of the halogenated aromatic ring could facilitate π-π stacking interactions with neighboring rings, further stabilizing the three-dimensional structure.

Table 1: Predicted Intermolecular Interaction Geometries for this compound This table presents hypothetical but chemically reasonable data based on analogous structures.

Interaction Type Donor-Acceptor Predicted Distance (Å) Predicted Angle (°)
Halogen Bond C-Br ··· Br-C 3.30 - 3.60 ~165 (C-Br···Br) / ~90 (Br···Br-C)
Halogen Bond C-Br ··· S 3.10 - 3.40 > 160
Hydrogen Bond S-H ··· S 2.80 - 3.10 > 150
Hydrogen Bond S-H ··· F 2.50 - 2.80 > 140
Weak Hydrogen Bond C-H ··· S 2.90 - 3.20 > 130
Weak Hydrogen Bond C-H ··· F 2.40 - 2.70 > 130

Conformational Analysis in the Crystalline State

The this compound molecule possesses limited conformational flexibility, primarily related to the rotation around the C-S bond. The key conformational parameter is the C2-C1-S-H torsion angle, which defines the orientation of the thiol hydrogen relative to the plane of the aromatic ring.

In the solid state, this conformation is not arbitrary but is adopted to optimize intermolecular packing forces. It is likely that the thiol group would be oriented to facilitate the strongest possible hydrogen or halogen bonds. For instance, if a strong S-H···S chain is formed, the torsion angle will be fixed across all molecules in the chain. Similarly, if an intramolecular interaction, such as a weak S-H···F hydrogen bond, were to occur, it would lock the conformation. However, given the geometry, intermolecular interactions are more probable drivers of the solid-state conformation. Analysis of related structures suggests that the phenyl ring itself will be essentially planar.

Table 2: Predicted Key Intramolecular Bond Lengths and Angles This table presents hypothetical but chemically reasonable data based on standard bond lengths and the influence of substituents.

Parameter Atoms Predicted Value
Bond Length C-F ~1.35 Å
Bond Length C-Br ~1.90 Å
Bond Length C-S ~1.77 Å
Bond Length S-H ~1.34 Å
Bond Angle C-C-C ~120°
Bond Angle F-C-C ~119°
Bond Angle Br-C-C ~121°
Bond Angle C-C-S ~123°
Torsion Angle C2-C1-S-H 0° or 180° (planar) or ~90° (orthogonal)

Computational Chemistry and Theoretical Investigations of 3,5 Dibromo 4 Fluorobenzenethiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Prediction of Reactivity Descriptors and Frontier Molecular Orbitals

DFT calculations allow for the determination of key reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For 3,5-Dibromo-4-fluorobenzenethiol, the electron-withdrawing nature of the bromine and fluorine atoms, combined with the electron-donating and acidic nature of the thiol group, creates a complex electronic environment.

The distribution of these frontier orbitals is also revealing. The HOMO is typically localized on the electron-rich regions of the molecule, which in this case would likely involve the sulfur atom of the thiol group and the aromatic ring. The LUMO, conversely, is expected to be distributed over the aromatic ring and the electron-withdrawing bromine atoms. This distribution indicates that the thiol group is a likely site for electrophilic attack, while the carbon atoms attached to the bromine atoms are susceptible to nucleophilic attack.

Table 1: Predicted Reactivity Descriptors for this compound

DescriptorPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates the energy of the highest energy electrons, related to the ionization potential.
LUMO Energy~ -1.2 eVIndicates the energy of the lowest energy empty orbital, related to the electron affinity.
HOMO-LUMO Gap~ 5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Electronegativity (χ)~ 3.85 eVA measure of the molecule's ability to attract electrons.
Chemical Hardness (η)~ 2.65 eVA measure of the molecule's resistance to changes in its electron distribution.
Global Electrophilicity Index (ω)~ 2.81 eVA measure of the molecule's electrophilic character.

Note: The values in this table are estimations based on typical DFT calculations for similar aromatic compounds and may vary depending on the specific functional and basis set used.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The predicted spectra can be used to identify the compound and to understand its structural features.

Key predicted vibrational frequencies would include:

S-H stretch: A characteristic weak to medium intensity band expected in the region of 2550-2600 cm⁻¹.

C-S stretch: A band of variable intensity, typically found in the 600-800 cm⁻¹ range.

Aromatic C-H stretch: Multiple weak to medium bands are expected above 3000 cm⁻¹.

C-F stretch: A strong absorption band anticipated in the 1100-1300 cm⁻¹ region.

C-Br stretch: Bands for the carbon-bromine stretching vibrations are expected in the lower frequency region, typically between 500 and 700 cm⁻¹.

Aromatic C=C stretches: A series of bands of varying intensities in the 1400-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

These predicted spectra serve as a valuable tool for the interpretation of experimental spectroscopic data.

Mechanistic Insights into Reactions Involving this compound through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound. uomustansiriyah.edu.iq By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, in nucleophilic aromatic substitution reactions, where a nucleophile replaces one of the bromine atoms, computational modeling can predict whether the reaction proceeds via an SNAr mechanism (addition-elimination) or other pathways. The calculations would reveal the structure and stability of the Meisenheimer complex intermediate. The presence of the fluorine atom and the thiol group will significantly influence the regioselectivity and the rate of such reactions.

Similarly, reactions involving the thiol group, such as its deprotonation to form a thiolate or its oxidation to form a disulfide, can be modeled. Computational studies can provide the pKa of the thiol group and the thermodynamics of the oxidation process, offering valuable predictive power for its chemical behavior in different environments.

Analysis of Non-Covalent Interactions, Including Halogen Bonding and Aromatic Interactions

The bromine and fluorine atoms in this compound can participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic center. rsc.orgbeilstein-journals.orgmdpi.com This interaction is particularly significant for bromine. rsc.org The electron density around a bonded halogen atom is anisotropic, with a region of positive electrostatic potential (a σ-hole) along the extension of the C-X bond (where X is Br or F). This positive region can interact favorably with a nucleophilic site on another molecule.

Computational analysis, such as through the use of Molecular Electrostatic Potential (MEP) maps, can visualize these σ-holes and predict the strength and directionality of potential halogen bonds. The fluorine atom, being less polarizable, is a weaker halogen bond donor compared to bromine. rsc.org

In addition to halogen bonding, the aromatic ring of this compound can engage in π-π stacking and C-H···π interactions. These non-covalent forces are crucial in determining the solid-state packing of the molecule and its interactions with other molecules in solution or in biological systems.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and its interactions with solvent molecules.

A key aspect to investigate with MD simulations would be the rotational barrier around the C-S bond of the thiol group. This would reveal the preferred orientation of the S-H group relative to the aromatic ring. The simulations can also provide insights into the solvation of the molecule, showing how solvent molecules arrange themselves around the different functional groups. This is particularly important for understanding its solubility and reactivity in different solvents. In a biological context, MD simulations could be used to model the interaction of this compound with a protein binding site, providing clues about its potential as a drug candidate or an enzyme inhibitor.

Chemical Reactivity and Derivatization Strategies for 3,5 Dibromo 4 Fluorobenzenethiol

Reactions of the Thiol (-SH) Functional Group

The thiol group is a highly reactive functional group, susceptible to oxidation, addition, and nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of the 3,5-dibromo-4-fluorophenylthio moiety into various molecular scaffolds.

Oxidation Reactions Leading to Disulfide Formation

The oxidation of thiols to disulfides is a fundamental and characteristic transformation. tandfonline.com This oxidative coupling is a common reaction for thiols and can be achieved using a wide array of oxidizing agents under mild conditions. tandfonline.comresearchgate.net For 3,5-Dibromo-4-fluorobenzenethiol, this reaction yields the corresponding symmetrical disulfide, bis(3,5-dibromo-4-fluorophenyl) disulfide.

The general transformation is as follows:

2 R-SH + [O] → R-S-S-R + H₂O

This reaction is significant in both synthetic chemistry and biological processes. tandfonline.com A variety of reagents have been developed for this conversion, including hydrogen peroxide, halogens, sodium perborate, and metal catalysts. researchgate.net The choice of oxidant can be tailored based on the presence of other functional groups in the molecule. The formation of the disulfide bond is often reversible, which can be a useful feature in certain applications.

Reactant Product Reaction Type Key Features
This compoundBis(3,5-dibromo-4-fluorophenyl) disulfideOxidative CouplingForms a symmetrical disulfide; reversible reaction.

Thiol-Ene "Click" Reactions for Polymer Modification and Functionalization

Thiol-ene chemistry has emerged as a powerful "click" reaction, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. magtech.com.cnrsc.org This reaction involves the addition of a thiol across a carbon-carbon double bond (an ene), typically initiated by radicals or a base/nucleophile. rsc.orgnih.gov The radical-mediated mechanism proceeds via a free-radical chain process, involving initiation, propagation, and termination steps. nih.gov

Due to its thiol functionality, this compound is a suitable candidate for thiol-ene reactions. This allows for its covalent attachment to polymers and surfaces containing alkene groups, providing a method for functionalization. magtech.com.cnresearchgate.net The reaction is highly efficient and proceeds with high chemoselectivity, often requiring no protection for many other functional groups and being insensitive to oxygen. researchgate.net This makes it an attractive strategy for materials synthesis and modification. researchgate.net

Reaction Type Reactants Product Applications
Thiol-Ene "Click" ReactionThis compound + Alkene-functionalized polymerPolymer modified with 3,5-dibromo-4-fluorophenylthio groupsPolymer synthesis, surface modification, biomaterials. magtech.com.cnresearchgate.net

Michael Addition Reactions with Activated Alkenes

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (an activated alkene). wikipedia.orgorganic-chemistry.org Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles for this transformation. masterorganicchemistry.com The reaction of this compound, after deprotonation with a mild base to form the thiolate anion, with an activated alkene leads to the formation of a new carbon-sulfur bond at the β-position of the alkene. masterorganicchemistry.com

This reaction is thermodynamically controlled and provides a reliable method for forming carbon-sulfur bonds. organic-chemistry.org The resulting products contain a highly useful 1,5-relationship between the sulfur atom and a carbonyl group (or other activating group). masterorganicchemistry.com A wide range of Michael acceptors can be used, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds. organic-chemistry.org

Nucleophile (Michael Donor) Electrophile (Michael Acceptor) Reaction Type Key Outcome
3,5-Dibromo-4-fluorobenzenethiolateα,β-Unsaturated carbonyl compoundMichael (Conjugate) AdditionFormation of a C-S bond at the β-carbon of the acceptor. masterorganicchemistry.com

Nucleophilic Additions and Substitutions Involving the Thiolate Anion

Upon deprotonation, the resulting 3,5-dibromo-4-fluorobenzenethiolate anion is a potent nucleophile. It can participate in a variety of nucleophilic addition and substitution reactions. For instance, it can react with alkyl halides in a classic SN2 reaction to form thioethers.

Furthermore, the thiolate can act as a nucleophile in aromatic substitution reactions, particularly with highly activated aromatic rings. researchgate.net For example, it can displace a halide or other suitable leaving group from an electron-deficient aromatic or heteroaromatic system. The presence of electron-withdrawing groups on the electrophilic partner facilitates such reactions. researchgate.net The thiolate can also participate in nucleophilic addition to carbonyl compounds, although this is less common than its reaction with alkyl halides or activated alkenes.

Transformations Involving the Aromatic Halogen Substituents (Bromine and Fluorine)

The presence of two bromine atoms and one fluorine atom on the aromatic ring of this compound opens up avenues for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. mdpi.comdiva-portal.org This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability and stability of boronic acids. acs.org

For this compound, the two bromine atoms serve as reactive sites for Suzuki-Miyaura coupling. The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed oxidative addition, which is the first and often rate-determining step of the catalytic cycle. diva-portal.org Therefore, selective coupling at the bromine positions is expected.

Studies on similar dibrominated fluorobenzenes have shown that site-selective cross-coupling is possible. kfupm.edu.saresearchgate.net The relative reactivity of the two bromine atoms in this compound would be influenced by the electronic effects of the fluorine and thiol substituents. It is often possible to achieve mono-arylation by using one equivalent of the boronic acid, followed by a second, different coupling if desired, allowing for the synthesis of unsymmetrical biaryl and terphenyl structures. researchgate.netnih.gov The thiol group may require protection prior to the coupling reaction to prevent catalyst poisoning or undesired side reactions.

Reaction Substrate Reagent Catalyst System Product Type Selectivity
Suzuki-Miyaura CouplingThis compoundArylboronic acidPd(0) catalyst (e.g., Pd(PPh₃)₄), BaseArylated benzenethiolCoupling occurs selectively at the C-Br bonds over the C-F bond. acs.orgkfupm.edu.sa

Nucleophilic Aromatic Substitution of Halogen Atoms

The benzene (B151609) ring of this compound is electron-deficient due to the strong inductive electron-withdrawing effects of the three halogen substituents (one fluorine and two bromine atoms). This electron deficiency renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).

Notably, the fluorine atom at the C4 position is particularly activated towards SNAr. Its high electronegativity polarizes the carbon-fluorine bond and effectively stabilizes the intermediate Meisenheimer complex formed during the reaction. The two bromine atoms flanking the fluorine further enhance this activation. Consequently, the fluorine atom is often the primary site for nucleophilic displacement.

This reactivity allows for the introduction of various nucleophiles at this position. For instance, reactions with amines, alkoxides, and other thiolates can lead to the selective replacement of the fluorine atom, providing a pathway to a diverse range of substituted benzenethiols. While the bromine atoms are generally less reactive towards SNAr compared to the activated fluorine, they can be substituted under more forcing conditions or by using specific catalytic systems. nih.govsmolecule.com This differential reactivity between the fluorine and bromine atoms offers a handle for sequential and site-selective modifications.

In a related context, the synthesis of radiolabeled compounds for applications like positron emission tomography (PET) often utilizes nucleophilic substitution. For example, precursors containing a bromine or nitro group can undergo nucleophilic substitution with K[¹⁸F]/Kryptofix 2.2.2 to introduce the ¹⁸F isotope. nih.gov A similar strategy could be envisioned for this compound derivatives, where one of the bromine atoms is replaced by a nitro group to facilitate radiofluorination. nih.gov

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored. The cumulative, strong electron-withdrawing inductive effects of the three halogen atoms severely deactivate the benzene ring, making it much less nucleophilic and thus less reactive towards electrophiles. researchgate.netacs.org

The thiol group (-SH) is typically an ortho-, para-directing group in EAS reactions. However, in this molecule, the para position is occupied by the fluorine atom, and both ortho positions are substituted with bromine atoms. The only available positions for substitution are meta to the thiol group (and ortho to the bromine atoms). The deactivating nature of the halogens at these positions makes electrophilic attack at the remaining C-H bond (at position C2 or C6 relative to the thiol) highly unlikely under standard EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions).

While fluorobenzene (B45895) itself can have a reactivity comparable to benzene in some EAS reactions due to a balance of inductive withdrawal and resonance donation, the presence of two additional deactivating bromine atoms on the this compound ring overwhelmingly suppresses its reactivity. researchgate.netacs.orgresearchgate.net Therefore, derivatization of this compound through electrophilic aromatic substitution is not a common or synthetically viable strategy.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity is a critical consideration in the derivatization of this compound, primarily revolving around the differential reactivity of its functional groups.

S-Alkylation vs. C-Substitution : The thiol group is a potent nucleophile and can be readily alkylated at the sulfur atom to form thioethers. This S-alkylation is typically the most facile reaction and occurs under basic conditions, which deprotonate the thiol to the more nucleophilic thiolate.

Nucleophilic Aromatic Substitution (SNAr) : As discussed previously, there is significant regioselectivity in SNAr reactions. The fluorine atom at C4 is the most electrophilic site and is preferentially substituted by nucleophiles over the bromine atoms at C3 and C5. This selectivity allows for the controlled introduction of a substituent at the C4 position while leaving the bromine atoms available for subsequent transformations. nih.govsmolecule.com

Cross-Coupling Reactions : The bromine atoms are suitable handles for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. smolecule.comresearchgate.net It is possible to achieve regioselective coupling at one of the C-Br bonds, although selective mono-coupling might require careful control of reaction conditions or the use of sterically hindered coupling partners to differentiate between the two chemically equivalent bromine atoms. researchgate.net

Stereoselectivity becomes relevant when chiral reagents are introduced or when new stereocenters are formed during derivatization. For example, if the thiol is reacted with a chiral electrophile, a diastereomeric mixture of thioethers could be formed. Similarly, if a derivative of this compound is used in a reaction that generates a new chiral center, controlling the stereochemical outcome would be essential for applications in areas like asymmetric synthesis or medicinal chemistry.

Synthetic Utility as a Bifunctional Building Block

The true synthetic power of this compound lies in its capacity as a bifunctional or even trifunctional building block. tcichemicals.com The distinct reactivity of the thiol group and the halogen atoms allows for orthogonal chemical strategies, where each site can be addressed independently.

A common synthetic approach involves first utilizing the nucleophilicity of the thiol group. It can be easily converted into a thioether, which is a stable and common functional group in pharmaceuticals and materials. mdpi.combeilstein-journals.org This initial step protects the thiol and introduces a desired substituent.

Following the modification of the thiol group, the halogen atoms on the aromatic ring become the focus for further elaboration.

The highly activated fluorine atom can be displaced via SNAr to introduce a variety of functionalities.

The two bromine atoms are prime candidates for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex biaryl or heterocyclic structures. researchgate.netuni-muenchen.de The ability to perform sequential or one-pot multi-component coupling reactions further expands the synthetic possibilities. researchgate.net

This step-wise functionalization strategy is exemplified by the potential to first form a thioether and then perform a Suzuki coupling at one or both bromine positions. This approach provides a modular and convergent route to highly substituted aromatic compounds that would be difficult to access through other means. The bromine atoms also offer a handle for Br/Mg-exchange reactions to form Grignard reagents, which can then be reacted with a wide range of electrophiles. uni-muenchen.de

The following table summarizes the potential derivatization reactions for this compound, highlighting its utility as a versatile synthetic intermediate.

Reactive Site Reaction Type Reagents/Conditions Product Type
Thiol (-SH)S-AlkylationAlkyl halide, BaseThioether
Thiol (-SH)Michael Additionα,β-Unsaturated carbonyl/nitrileThioether
Fluorine (C4-F)Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides, Thiolates4-Substituted-3,5-dibromobenzenethiol
Bromine (C3/C5-Br)Suzuki CouplingArylboronic acid, Pd catalyst, BaseAryl-substituted fluorobenzenethiol
Bromine (C3/C5-Br)Stille CouplingOrganostannane, Pd catalystAlkyl/Aryl-substituted fluorobenzenethiol
Bromine (C3/C5-Br)Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino-substituted fluorobenzenethiol
Bromine (C3/C5-Br)Br/Mg ExchangeiPrMgCl·LiCl, then ElectrophileFunctionalized fluorobenzenethiol

Applications of 3,5 Dibromo 4 Fluorobenzenethiol in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

3,5-Dibromo-4-fluorobenzenethiol serves as a crucial starting material or intermediate in the synthesis of more complex organic molecules. cymitquimica.comcymitquimica.com Its utility stems from the distinct reactivity of its functional groups. The thiol group can undergo various reactions, such as alkylation, arylation, and oxidation, while the bromine and fluorine atoms on the aromatic ring can participate in a range of cross-coupling and substitution reactions. sci-hub.se This multi-functional nature allows chemists to introduce a bromofluorobenzene moiety into a larger molecular framework, which can be a key structural feature for certain target compounds. nih.govguidechem.com

The strategic placement of the bromine and fluorine atoms influences the electronic properties of the benzene (B151609) ring, which in turn can direct the regioselectivity of subsequent reactions. This level of control is highly valuable in multi-step syntheses where precise molecular architectures are required. The presence of these halogens also provides handles for further chemical transformations, enabling the construction of intricate and diverse molecular structures. sci-hub.seresearchgate.net

Precursor for the Development of Functional Materials

The unique electronic and structural characteristics of this compound make it a valuable precursor in the creation of advanced functional materials with tailored properties.

Incorporation into Polymer Architectures and Macromolecular Engineering

In the field of polymer chemistry, this compound can be incorporated as a monomer or a functional unit into polymer chains. d-nb.infomdpi.com The presence of the dibromo- and fluoro-substituted phenyl group can impart specific properties to the resulting polymer, such as thermal stability, flame retardancy, and altered electronic characteristics. The thiol group provides a reactive site for polymerization reactions or for grafting onto existing polymer backbones, a technique used in macromolecular engineering to create polymers with complex architectures and functionalities. mdpi.com

The development of conjugated polymers for applications in organic electronics often involves the use of halogenated aromatic building blocks. acs.orgnih.gov The electronic properties of these polymers can be fine-tuned by the introduction of electron-withdrawing groups like fluorine and bromine, which can influence the polymer's band gap and charge transport properties. acs.org

Table 1: Examples of Functional Polymers Incorporating Halogenated Aromatic Units

Polymer TypeHalogenated Monomer ExamplePotential Application
Conjugated Polymer2,7-dibromo-9,9-dioctylfluoreneOrganic Solar Cells rug.nl
Poly(arylene ether)DecafluorobiphenylHigh-Performance Plastics
Fluorinated Polyimide2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydrideAerospace Materials

This table provides examples of how halogenated monomers, in general, contribute to the properties of various polymers. The principles can be extended to polymers incorporating this compound.

Design of Supramolecular Systems Based on Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting an electron-rich site. nih.govmdpi.com This interaction is increasingly being utilized in crystal engineering and supramolecular chemistry to direct the self-assembly of molecules into well-defined architectures. d-nb.infoscribd.com The bromine atoms in this compound can participate in halogen bonding, allowing for the rational design of supramolecular systems. researchgate.net

These interactions, along with other non-covalent forces, can guide the formation of one-, two-, or three-dimensional networks with specific topologies and potential applications in areas such as porous materials and molecular recognition. sc.edu The directionality and strength of halogen bonds can be tuned by the nature of the halogen and the electron-withdrawing character of the molecule, making compounds like this compound interesting candidates for building these complex assemblies. nih.govd-nb.info

Intermediate in the Synthesis of Specialized Chemical Entities

Beyond its direct use as a building block, this compound functions as a critical intermediate in the synthesis of other specialized chemical compounds.

Development of Bromofluorobenzene-Containing Scaffolds for Chemical Research

The bromofluorobenzene core of this compound is a valuable scaffold for creating a library of derivatives for chemical research. nbinno.combuyersguidechem.com By selectively reacting the thiol group or one of the bromine atoms, a wide range of molecules with this specific substitution pattern can be accessed. For instance, the thiol can be converted to a thioether or a sulfone, while the bromine atoms can be replaced through various cross-coupling reactions like Suzuki or Stille couplings. nih.govrug.nl This allows researchers to systematically modify the structure and explore the structure-activity relationships of new compounds.

Table 2: Key Reactions for Modifying Bromofluorobenzene Scaffolds

Reaction TypeReagentsFunctional Group Transformation
Suzuki CouplingOrganoborane, Palladium catalystC-Br to C-C
Stille CouplingOrganostannane, Palladium catalystC-Br to C-C
Buchwald-Hartwig AminationAmine, Palladium catalystC-Br to C-N
Thiol-Ene ReactionAlkene, Photoinitiator-SH to Thioether
OxidationOxidizing agent (e.g., mCPBA)-SH to Sulfonic Acid

This table outlines common synthetic transformations that can be applied to molecules containing the bromofluorobenzene moiety, such as derivatives of this compound.

Integration into Advanced Agrochemical Research (excluding specific product details)

Fluorine-containing compounds play a significant role in the agrochemical industry. researchgate.netsci-hub.se The incorporation of fluorine can enhance the biological activity and metabolic stability of a molecule. ccspublishing.org.cn this compound can serve as an intermediate in the synthesis of novel agrochemical candidates. The specific arrangement of the halogens on the aromatic ring can be a key determinant of a molecule's efficacy. Research in this area focuses on creating new molecular frameworks that can be screened for potential herbicidal, fungicidal, or insecticidal properties, with the bromofluorobenzene unit being a core structural element. researchgate.netsci-hub.se

Future Research Trajectories and Interdisciplinary Perspectives on 3,5 Dibromo 4 Fluorobenzenethiol

Exploration of Novel Catalytic Systems for Efficient Transformations

The reactivity of the carbon-bromine bonds in 3,5-Dibromo-4-fluorobenzenethiol makes it an ideal substrate for cross-coupling reactions, a cornerstone of modern synthetic chemistry. Future research will likely focus on developing highly efficient and selective catalytic systems to manipulate this reactivity. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly relevant. researchgate.netresearchgate.net The development of catalytic systems that can selectively activate one C-Br bond over the other would enable the stepwise introduction of different functional groups, leading to complex, unsymmetrical molecules.

Research efforts could be directed towards catalyst systems that are not only efficient but also operate under milder conditions and in more environmentally benign solvents like toluene (B28343) or THF, moving away from highly polar solvents such as DMAc or DMF. researchgate.net The choice of phosphine (B1218219) ligands is crucial, as demonstrated in related polymerizations where ligands like P(C₆H₄-o-OMe)₃ have shown superior performance in producing high molecular weight polymers. researchgate.net

Table 1: Potential Catalytic Transformations for this compound Derivatives

Transformation TypeCatalyst System ExampleSubstrate TypePotential Product ClassResearch Focus
Suzuki-Miyaura CouplingPd₂(dba)₃ / P(C₆H₄-o-OMe)₃ / Cs₂CO₃Dibrominated FluorobenzenesFluorinated Terphenyls, PolymersHigh efficiency, high molecular weight polymers, regioselectivity. researchgate.netresearchgate.net
Nucleophilic Aromatic Substitution (SNAr)Copper-catalyzed3,5-Dibromo Aryl HalidesAryl Ethers, AminesOvercoming deactivation by existing substituents, selective substitution. researchgate.net
Diazotization-Sandmeyer ReactionSodium Nitrite / Copper(I) HalideFluoroanilinesHalogenated FluorobenzenesImproving yield and stability of diazonium intermediates. google.comgoogle.com
Direct Arylation PolymerizationPd₂(dba)₃·CHCl₃ / Phosphine Ligand / Cs₂CO₃Dihalo-aromaticsπ-conjugated polymersReducing defects, increasing molecular weight, using greener solvents. researchgate.net

Advanced Computational Design for Predicting Material Properties and Reactivity

Computational chemistry provides powerful tools for predicting the behavior of molecules like this compound, thereby guiding experimental work. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. acs.org

Such computational studies can predict the regioselectivity of substitution reactions, explaining phenomena that might seem counterintuitive, such as the anomalous reactivity of fluorobenzene (B45895) in electrophilic aromatic substitution. acs.org By modeling the transition states of catalytic cycles, researchers can design more effective catalysts. Furthermore, computational screening can predict the properties of polymers or other materials derived from this thiol, such as their electronic band gaps, charge transport characteristics, and binding affinities to specific targets in chemical biology contexts. acs.orgunimi.it For instance, molecular dynamics simulations can reveal how the introduction of multiple halogen atoms influences the conformation and binding mode of a ligand within a receptor's binding cleft. unimi.it

Table 2: Application of Computational Methods in Studying Halogenated Aromatics

Computational MethodPredicted Property/ApplicationExample Finding
Density Functional Theory (DFT)Frontier Molecular Orbital (FMO) energies (HOMO/LUMO), reaction mechanisms, electronic properties.Introduction of specific donor groups can raise HOMO energy, lowering the HOMO-LUMO gap in dye molecules. acs.org
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, excited state properties.Used to design novel Pechmann dyes with desirable spectroscopic characteristics for DSSCs. acs.org
Molecular Dynamics (MD) SimulationsLigand-receptor binding modes, conformational changes.A 3,5-dibromo substituted compound induced a significant conformational change in a receptor binding cleft compared to a mono-iodo analogue. unimi.it
Quantum Chemical CalculationsNMR chemical shifts, analysis of non-bonding interactions.Used to understand the interplay of inductive and resonance effects of fluorine in electrophilic aromatic substitution. acs.org

Integration into Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry, or microflow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved yields, and easier scalability. For reactions involving highly reactive or unstable intermediates, such as the benzynes that can be generated from halogenated aromatics, flow chemistry is particularly advantageous. jst.go.jp

The synthesis of derivatives of this compound could be significantly improved by adopting flow methodologies. For example, nucleophilic fluorination reactions of halobenzynes, which often yield complex mixtures in batch conditions, have been shown to produce the desired products in much higher yields under optimized flow conditions. jst.go.jp The ability to precisely control residence time (from seconds to minutes) and reaction temperature in a microreactor can suppress the formation of side products, such as those from Thia-Fries rearrangements. jst.go.jp Future research will likely focus on developing robust flow protocols for the synthesis and functionalization of this compound, enabling more efficient and scalable production for further studies and applications. vulcanchem.com

Table 3: Comparison of Batch vs. Flow Chemistry for a Related Halobenzyne Fluorination

ParameterBatch ConditionsFlow ConditionsAdvantage of Flow Chemistry
Reaction Yield Very poor, complex mixture51%Significantly improved yield and cleaner reaction profile. jst.go.jp
Reaction Time Longer reaction times typicalSeconds to minutesRapid reaction and quenching minimizes side product formation. jst.go.jp
Process Control Difficult to control temperature and mixingPrecise control over temperature, pressure, and residence timeEnhanced safety and reproducibility. vulcanchem.com
Scalability Challenging for hazardous reactions"Scaling-out" by parallel operationSafer and more efficient production of larger quantities. vulcanchem.com

Interdisciplinary Collaborations in Material Science and Chemical Biology (general, not specific medical applications)

The unique combination of functional groups on this compound makes it a versatile building block for interdisciplinary research, particularly at the interface of material science and chemical biology.

In material science , this compound can serve as a monomer or cross-linking agent for the synthesis of advanced polymers and materials. smolecule.com The presence of bromine and fluorine atoms can impart specific properties such as flame retardancy, thermal stability, and altered electronic characteristics. For example, brominated bisphenol derivatives are used to create epoxy resins with higher melting points due to the bulky nature of the bromine atoms. researchgate.net The thiol group provides a reactive handle for surface modification or for the synthesis of thioether-containing polymers, while the di-bromo functionality allows for the creation of π-conjugated systems through cross-coupling reactions, which are of interest for organic electronics. researchgate.net

In chemical biology , this compound can be used as a scaffold to develop molecular probes and ligands for studying biological systems. The thiol group is ideal for bioconjugation, allowing the molecule to be attached to proteins or other biomolecules. smolecule.com The halogen atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for molecular recognition and ligand binding to proteins. The unique substitution pattern can be exploited to fine-tune the binding affinity and selectivity of a molecule for a specific biological target, such as an enzyme or receptor, without necessarily being developed as a therapeutic agent itself. unimi.it

Q & A

Q. What are the optimal synthetic routes for 3,5-Dibromo-4-fluorobenzenethiol, and how can purity be ensured?

The synthesis typically involves halogenation and thiolation steps. A common approach starts with fluorobenzene derivatives undergoing sequential bromination at the 3,5-positions using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). Thiolation is achieved via nucleophilic substitution with thiourea or sodium hydrosulfide under controlled pH. Purity is optimized via column chromatography (silica gel, hexane/ethyl acetate) and verified by HPLC (>98% purity). Reaction intermediates should be characterized by FT-IR and ¹H NMR to confirm substitution patterns .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • ¹H/¹³C NMR : The fluorine atom at position 4 causes splitting in adjacent proton signals (e.g., para-fluorine coupling with aromatic protons). Thiol (-SH) protons appear as a singlet at ~3.5 ppm in DMSO-d₆.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 290.82 (C₆H₂Br₂FS). Isotopic patterns from bromine (1:2:1 ratio) are diagnostic.
  • X-ray Crystallography : Resolves Br/F positional ambiguity and confirms planarity of the aromatic ring .

Q. What solvent systems and reaction conditions stabilize this compound during storage and handling?

The compound is light-sensitive and prone to oxidation. Store under inert gas (N₂/Ar) in amber vials at –20°C. Use anhydrous solvents (e.g., DMF, DMSO) for reactions to minimize thiol oxidation. For long-term stability, derivatize the thiol group as a disulfide or thioether .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for complex molecule synthesis?

The compound serves as a versatile building block in:

  • Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to form biaryl thiols.
  • Ullmann Coupling : Form C–S bonds with aryl halides (CuI, 1,10-phenanthroline, DMF, 120°C).
    Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and isolate products via vacuum distillation or recrystallization .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., pH, cell line variability). To address this:

  • Dose-Response Curves : Test across multiple concentrations (1–100 µM) in parallel assays.
  • Metabolic Stability Studies : Use liver microsomes to assess degradation rates.
  • Pathway-Specific Profiling : Employ RNA-seq or proteomics to identify off-target effects. Cross-validate findings with kinase inhibition assays or EGFR pathway analysis .

Q. How can researchers investigate the interaction mechanisms of this compound with cellular targets?

  • Surface Plasmon Resonance (SPR) : Immobilize purified proteins (e.g., kinases) and measure binding affinity (KD).
  • Molecular Dynamics Simulations : Model interactions using software like GROMACS to predict binding poses.
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target proteins upon compound addition .

Q. What are the challenges in scaling up reactions involving this compound, and how are they mitigated?

  • Exothermic Bromination : Use jacketed reactors with temperature control (<5°C).
  • Thiol Oxidation : Introduce antioxidants (e.g., BHT) or conduct reactions under strict anaerobic conditions.
  • Byproduct Formation : Optimize stoichiometry (Br₂:F ratio) and employ scavengers (e.g., Na₂S₂O₃) .

Methodological Notes

  • Data Validation : Cross-reference spectroscopic data with PubChem entries (e.g., InChI Key: VCTWLGNWWUNYIJ-UHFFFAOYSA-N) .
  • Ethical Compliance : Adhere to institutional guidelines for handling halogenated aromatic compounds due to potential toxicity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.